molecular formula C7H7N3O3 B189021 2-Acetamido-5-nitropyridine CAS No. 5093-64-1

2-Acetamido-5-nitropyridine

Katalognummer B189021
CAS-Nummer: 5093-64-1
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: XKAASKOXADTLIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-5-nitropyridine is a chemical compound with the molecular formula C7H7N3O3 . It is also known by other names such as N-(5-nitropyridin-2-yl)acetamide and 2-Acetylamino-5-nitropyridine . The molecular weight of this compound is 181.15 g/mol .


Molecular Structure Analysis

The InChI code for 2-Acetamido-5-nitropyridine is 1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11) . The Canonical SMILES string is CC(=O)NC1=NC=C(C=C1)N+[O-] .


Physical And Chemical Properties Analysis

The computed properties of 2-Acetamido-5-nitropyridine include a molecular weight of 181.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The exact mass is 181.04874109 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Antimicrobial Agents : The substitution of 3-acetamido-6-alkoxypyridazine 2-oxide, including derivatives like 3-acetamido-and 3-amino-5-nitro-6-alkoxypyridazine 2-oxides, showed excellent in vitro effects on pathogenic bacteria, contributing to antimicrobial research (Horie, 1963).

  • Conformational and Spectroscopic Study : A combined theoretical and experimental study on 2-acetamido-5-aminopyridine, a related compound, provided insights into its conformational and spectroscopic profile, which is vital for understanding its chemical behavior and potential applications (Pathak et al., 2015).

  • Antitrichomonal Agents : 2-Acetamido-5-nitropyrimidine, along with other nitropyrimidines, demonstrated significant activity against Trichomonas vaginalis, a pathogenic protozoan, suggesting potential use in antitrichomonal therapy (Michaels & Strube, 1961).

  • Potential Antitumor Agents : Derivatives of 2-hydrazino-5-nitropyridine were synthesized and evaluated as potential antitumor agents, with some compounds showing activity against the sarcoma 180 tumor in mice (Prescott & Caldes, 1970).

  • Synthesis of Uridine Derivatives : The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, including 2-acetamido-5-nitropyridine derivatives, has been used in the synthesis of uridine derivatives, potentially acting as glycosyltransferases inhibitors (Komor et al., 2012).

  • Antimalarial Activity : Studies on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols derivatives, which include transformations involving 2-acetamido-5-nitropyridine, have shown promising antimalarial activity, encouraging clinical trials (Werbel et al., 1986).

  • Antimitotic Agents : 5-Nitropyridine derivatives, including those related to 2-acetamido-5-nitropyridine, have been studied for their antimitotic properties, showing potential as antitumor agents (Temple et al., 1992).

  • Synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate derivatives, linked to 2-acetamido-5-nitropyridine, were synthesized and evaluated for their anticancer properties, indicating potential in cancer treatment (Temple et al., 1983).

Safety And Hazards

2-Acetamido-5-nitropyridine is classified as having acute oral toxicity, causing skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction .

Eigenschaften

IUPAC Name

N-(5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAASKOXADTLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322953
Record name 2-Acetamido-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-nitropyridine

CAS RN

5093-64-1
Record name 5093-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-nitropyridine (4.0 g, 28.8 mmol) in dichloromethane (15 ml) were added 176 mg (31.6 mmol) of 4-N,N'-dimethylaminopyridine (DMAP), 4.41 ml of triethylamine (31.6 mmol) and 2.16 ml (31.6 mmol) of acetyl chloride in turn, and the mixture was stirred at room temperature for 1 hour. A 1 M aqueous solution of potassium carbonate was added to the mixed suspension to neutralize it. Extraction with chloroform was repeated three times, and the extract was dried over magnesium sulfate. The solvent was removed, and the residue was subjected to silica gel column chromatography (eluent: chloroform). Recrystallization from chloroform-hexane gave 2.14 g of the intended product as a flesh-colored powder (yield: 49%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N'-dimethylaminopyridine
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
4.41 mL
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

2-Amino-5-nitropyridine was treated with acetic anhydride in dry pyridine in the presence of 4-dimethylaminopyridine at room temperature for 24 hrs under argon. The solvent was removed by rotary evaporation. The residue was dissolved in CH2Cl2, and ether was added to form a solid. The white solid was collected and dried giving 2-acetamido-5-nitropyridine. Hydrogenation of this material using 10%Pd on C in MeOH at room temperature under atmospheric pressure gave 2-acetamido-5-aminopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a N2 covered suspension of 3.0 g (21.6 mmol) of 2-amino-5-nitropyridine in 12 ml of CH2C12 was added 9.9 ml (71.2 mmol) of triethylamine followed by 0.13 g (1.1 mmol) of 4-dimethylaminopyridine. The mixture was cooled in an ice bath and there was added 5.06 ml (71.2 mmol) of acetyl chloride dropwise over 18 minutes. The ice bath was removed and after stirring at room temperature for 18 hours, the reaction mixture was diluted with CH2Cl2 and washed once with 20 ml of 1M aqueous K2CO3. The aqueous layer was separated and extracted twice with CH2Cl2. The combined organic fractions were dried over MgSO4 and concentrated in vacuo. The residue was chromatographed over silica gel (20% EtOAc: hexane) and recrystallized from CH3CN to yield 0.653 g, m.p. 196.5°-198° C. (16.7%), 0.157 g, m.p. 183°-193° C. (4.0%) and 0.057 g, m.p. 191°-196° C (1.5%) of the titled product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
5.06 mL
Type
reactant
Reaction Step Four
Quantity
0.13 g
Type
catalyst
Reaction Step Five
Yield
1.5%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a hot solution of 2-amino-5-nitropyridine (1.4 g, 10 mmol) in acetic anhydride (5 mL) at 100° C. was added conc. H2SO4 (0.1 mL). The resulting mixture was heated at 130° C. for 2 h, cooled and partitioned between EtOAc (200 mL) and water (100 mL). The layers were separated and the aqueous layer was washed once with EtOAc (100 mL). The combined organic layers were washed with water (100 mL), saturated aqueous NaHCO3 (100 mL) and then brine (50 mL); dried over anhydrous MgSO4 and concentrated under reduced pressure to afford N-(5-nitropyridin-2-yl)acetamide (1.8 g, 98%), which was used without further purification. 1H-NMR-(CDCl3): δ 9.14 (1H, d), 8.50 (1H, dd), 8.40 (1H, d), 8.23 (1H, br s), 2.29 (3H, s).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Acetamido-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Acetamido-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Acetamido-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Acetamido-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Acetamido-5-nitropyridine

Citations

For This Compound
4
Citations
RM Michaels, RE Strube - Journal of Pharmacy and …, 1961 - academic.oup.com
… The 2-acetamido5-nitropyridine was inactive, while in the pyrimidine and thiazole series the 2-hydroxy compounds were nearly so. Of the remaining compounds the activities are close …
Number of citations: 19 academic.oup.com
RM MICHAELS - The Journal of Protozoology, 1962 - Wiley Online Library
… The in vitro inhibitory activity of each was reversed by structurally related compounds, eg 2‐acetamido‐5‐nitropyridine. All inhibitors presumably were acting similarly. In later work with 2…
Number of citations: 5 onlinelibrary.wiley.com
N Jancso - J Pharm Pharmacol, 1961 - lib3.dss.go.th
… The 2-acetamido5-nitropyridine was inactive, while in the pyrimidine and thiazole series the 2-hydroxy compounds were nearly so. Of the remaining compounds the activities are close …
Number of citations: 78 lib3.dss.go.th
B Wang - 1996 - livrepository.liverpool.ac.uk
A SELF REPLICATING REACTION AND A NEW APPROACH TO IONOPHORE SELECTION Page 1 A SELF REPLICATING REACTION AND A NEW APPROACH TO IONOPHORE …
Number of citations: 0 livrepository.liverpool.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.